4-(DIPROPYLSULFAMOYL)-N-(3-{2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-1,3-THIAZOL-4-YL}PHENYL)BENZAMIDE
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Overview
Description
4-(DIPROPYLSULFAMOYL)-N-(3-{2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-1,3-THIAZOL-4-YL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dipropylsulfamoyl groups and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound, also known as 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide, is a novel dual-target fungicide . It primarily targets the synthesis of ergosterol and the function of guanine nucleotide transferase .
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of ergosterol and the function of guanine nucleotide transferase . Ergosterol is a crucial component of fungal cell membranes, and its inhibition can lead to cell membrane disruption . Guanine nucleotide transferase is involved in protein synthesis, and its inhibition can disrupt protein production .
Biochemical Pathways
The affected pathways include the ergosterol biosynthesis pathway and the guanine nucleotide transferase pathway . The inhibition of these pathways leads to the disruption of the fungal cell membrane and protein synthesis, respectively . This results in the death of the fungal cells .
Result of Action
The result of the compound’s action is the death of the fungal cells . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungal cells, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIPROPYLSULFAMOYL)-N-(3-{2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-1,3-THIAZOL-4-YL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(dipropylsulfamoyl)benzoic acid, which can then be further reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-(DIPROPYLSULFAMOYL)-N-(3-{2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-1,3-THIAZOL-4-YL}PHENYL)BENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
4-(DIPROPYLSULFAMOYL)-N-(3-{2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-1,3-THIAZOL-4-YL}PHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Dipropylsulfamoyl)benzoic acid: Shares the dipropylsulfamoyl group but lacks the thiazole ring.
4-Dipropylsulfamoyl-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of the thiazole ring.
Uniqueness
The uniqueness of 4-(DIPROPYLSULFAMOYL)-N-(3-{2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-1,3-THIAZOL-4-YL}PHENYL)BENZAMIDE lies in its combination of dipropylsulfamoyl groups and a thiazole ring, which confer specific chemical and biological properties not found in the similar compounds .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[3-[2-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6S3/c1-5-20-39(21-6-2)48(43,44)30-16-12-26(13-17-30)33(41)36-29-11-9-10-28(24-29)32-25-47-35(37-32)38-34(42)27-14-18-31(19-15-27)49(45,46)40(22-7-3)23-8-4/h9-19,24-25H,5-8,20-23H2,1-4H3,(H,36,41)(H,37,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOYQYDQHJXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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